9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its high thermal stability and unique photophysical properties, making it a valuable material for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves the reaction of carbazole derivatives with 4,6-diphenyl-1,3,5-triazine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Substituents: Halogens, alkyl halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or triazine rings .
Scientific Research Applications
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has a wide range of scientific research applications, including:
Organic Electronics: It is used as a material in OLEDs due to its excellent thermal stability and photophysical properties.
Photovoltaics: This compound is also explored for use in organic photovoltaic cells (OPVs) as a donor or acceptor material.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. In OLEDs, it functions as an emitter material, where it undergoes thermally activated delayed fluorescence (TADF) to enhance the efficiency of light emission.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz)
- 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9′-phenyl-3,3′-bicarbazole (CzT)
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol
Uniqueness
9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole stands out due to its high thermal stability, unique photophysical properties, and ability to undergo TADF. These characteristics make it a valuable material for high-efficiency OLEDs and other advanced electronic applications .
Properties
Molecular Formula |
C33H22N4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
9-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C33H22N4/c1-3-12-23(13-4-1)31-34-32(24-14-5-2-6-15-24)36-33(35-31)25-16-11-17-26(22-25)37-29-20-9-7-18-27(29)28-19-8-10-21-30(28)37/h1-22H |
InChI Key |
NZGRSMSDAITRIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.